1-(2-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ethylamine hydrochloride in the presence of sodium hydroxide in methanol . The obtained compound is then reduced under a hydrogen gas atmosphere in the presence of Pd/C in methanol, followed by acidification .
Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(2-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride” are not extensively detailed in the search results. It is known to be a solid .
Scientific Research Applications
Organosoluble, Low-Colored Fluorinated Polyimides
A study by Chung, Tzu, and Hsiao (2006) introduced a novel trifluoromethyl-substituted bis(ether amine) monomer that led to the development of novel fluorinated polyimides with high solubility, transparency, and thermal stability. These polyimides exhibited low dielectric constants and low water uptake, making them suitable for various applications in electronics and materials science (Chung, Tzu, & Hsiao, 2006).
Trifluoromethyl Transfer Agent
Eisenberger et al. (2012) described the preparation of a trifluoromethyl transfer agent, highlighting its significance in trifluoromethylation reactions. This work contributes to the development of reagents in organic synthesis, expanding the toolkit for introducing trifluoromethyl groups into various molecules (Eisenberger, Kieltsch, Koller, Stanek, & Togni, 2012).
Chitosan Hydrogels for Drug Delivery
Karimi et al. (2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine in creating pH- and thermo-responsive chitosan hydrogels for drug delivery applications. These hydrogels demonstrated significant stimuli-response, indicating their potential for targeted delivery and sustained release of drugs (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).
Catalysis in Amidation Reactions
Wang, Lu, and Ishihara (2018) investigated 2,4-bis(trifluoromethyl)phenylboronic acid as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This study provides insights into the mechanism of amidation reactions and opens new avenues for peptide synthesis (Wang, Lu, & Ishihara, 2018).
Novel Imidazo[1,2-a]pyrimidine Compounds
Liu (2013) conducted research on the synthesis of novel imidazo[1,2-a]pyrimidine compounds, starting from a base that includes the trifluoromethyl group. This work contributes to the development of new compounds with potential applications in pharmaceuticals and agrochemicals (Liu, 2013).
Mechanism of Action
Target of Action
The primary target of 1-(2-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride is the serotonin reuptake pump . This pump plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin . This results in increased levels of serotonin in the synaptic cleft, leading to greater activation of serotonin receptors .
Biochemical Pathways
The increased levels of serotonin lead to enhancement of serotonergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .
Result of Action
The molecular and cellular effects of this compound’s action result in an overall increase in serotoninergic transmission . This leads to a decrease in the appetite for carbohydrates, which can be beneficial in the management of conditions like obesity .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTBQKZUORVMDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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